

The Natural Occurrence of Sulfanylated Amino Acids: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Sulfanyl-D-isovaline

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For Researchers, Scientists, and Drug Development Professionals

Sulfanylated amino acids, characterized by the presence of a sulfur atom bonded to another sulfur atom (a persulfide group) or integrated into a heterocyclic ring, are a unique class of molecules with profound implications for cellular redox biology, signaling, and cytoprotection. Their natural occurrence spans a wide range of organisms, from bacteria and fungi to marine invertebrates and mammals, including humans. This technical guide provides a comprehensive overview of the core aspects of naturally occurring sulfanylated amino acids, with a focus on ergothioneine, ovothiol, and protein persulfidation. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these fascinating compounds.

Quantitative Occurrence of Sulfanylated Amino Acids

The concentration of sulfanylated amino acids varies significantly across different organisms and tissues. The following tables summarize the quantitative data available in the literature, providing a comparative overview of their natural abundance.

Table 1: Quantitative Occurrence of Ergothioneine in Various Natural Sources

Natural Source	Species	Concentration (mg/g dry weight)	Reference
Mushrooms			
Lepista nuda (Wood Blewit)	5.54	[1]	
Pleurotus citrinopileatus (Golden Oyster)	Up to 13 (in a 3-ounce serving)	[2]	
Grifola frondosa (Maitake)	1.13 - 7.27	[3][4]	
Lentinula edodes (Shiitake)	0.4 - 2.0	[3]	
Pleurotus eryngii (King Oyster)	0.4 - 2.0	[3]	
Pleurotus ostreatus (Oyster Mushroom)	0.4 - 2.0	[3]	
Agaricus bisporus (Portabella)	0.4 - 2.0	[3]	
Agaricus bisporus (Crimini)	High levels	[2]	
Agaricus bisporus (White Button)	0.4 - 2.0	[3]	
Ganoderma applanatum	0.06	[1]	
Ganoderma lucidum (Reishi)	0.08	[1]	
Other Foods			
Black Beans	Present		
Kidney Beans	Present		

Oat Bran	Present	
Liver	Present	
Kidney	Present	
Human Tissues		
Erythrocytes	Up to 1-2 mM	[1]
Eye Lens	High amounts	
Semen	High amounts	
Skin	High amounts	

Table 2: Quantitative Occurrence of Ovothiol in Marine Invertebrates

Organism	Tissue/Cell Type	Concentration	Reference
Paracentrotus lividus (Sea Urchin)	Eggs	~4 times higher than glutathione	
Gonads (pre-spawning)	Higher than glutathione		
Coelomocytes (Male)	0.98 ± 0.12 µg/mg dry weight		
Coelomocytes (Female)	0.76 ± 0.22 µg/mg dry weight		
Mytilus galloprovincialis (Mussel)	Eggs	~4 times higher than glutathione	
Gonads (post-spawning)	Ratio to glutathione ~1.03		
Strongylocentrotus purpuratus (Sea Urchin)	Eggs	~4.3 mM	[5]
Chlamys hastata (Scallop)	Ovary	Predominant thiol	[5]
Evasterias troschelii (Starfish)	Ovary	Predominant thiol	[5]

Table 3: Protein Persulfidation Levels in Mammalian Tissues

Organism	Tissue/Cell Line	Persulfidation Level	Reference
Mouse	Liver	11.6 ± 6.9 µg/mg protein	[6]
Human	HEK293 cells	1.52 ± 0.6 µg/mg protein	[6]

Biosynthesis of Sulfanylated Amino Acids

The biosynthetic pathways of sulfanylated amino acids involve unique enzymatic reactions that introduce sulfur into precursor amino acids.

Ergothioneine Biosynthesis

Ergothioneine is derived from the amino acid histidine. Its biosynthesis occurs in certain fungi and bacteria through both aerobic and anaerobic pathways.^{[7][8][9]}

Aerobic Pathway (e.g., in *Mycobacterium smegmatis*):^{[8][9]}

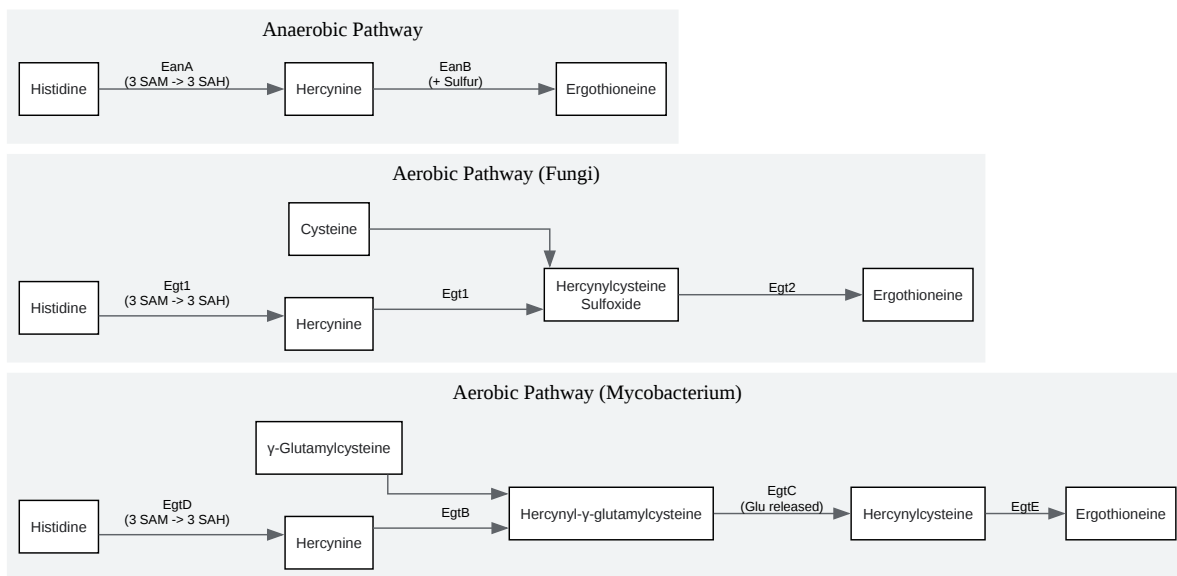
- Hercynine formation: Histidine is trimethylated by the enzyme EgtD, using S-adenosylmethionine (SAM) as the methyl donor, to form hercynine.
- Sulfur transfer: The enzyme EgtB catalyzes the transfer of a sulfur atom from γ -glutamylcysteine to hercynine.
- Glutamate cleavage: EgtC removes the glutamate residue.
- C-S bond cleavage: EgtE catalyzes the final step to produce ergothioneine.

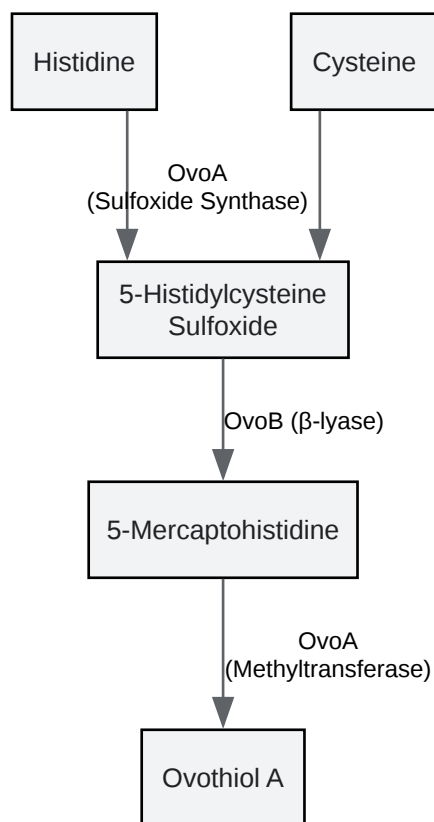
Fungal Aerobic Pathway (e.g., in *Neurospora crassa*):^[8]

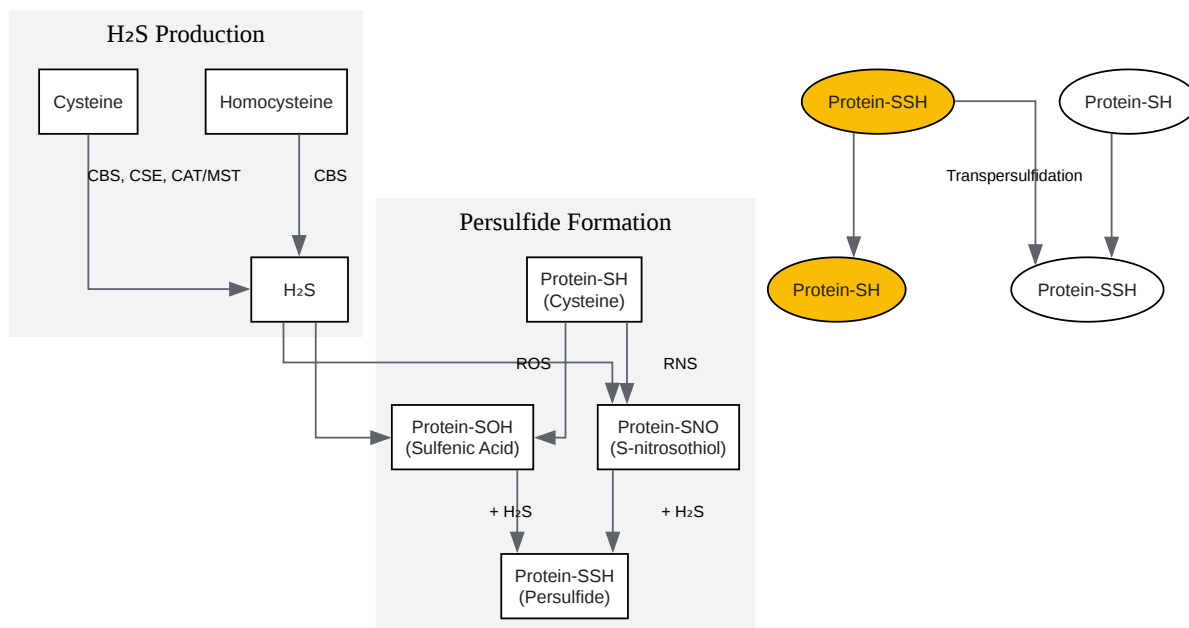
- Hercynine formation: The enzyme Egt1 catalyzes the trimethylation of histidine to hercynine.
- Cysteine addition: Egt1 then adds cysteine to hercynine, forming hercynylcysteine sulfoxide.
- Final conversion: The enzyme Egt2 converts hercynylcysteine sulfoxide to ergothioneine.

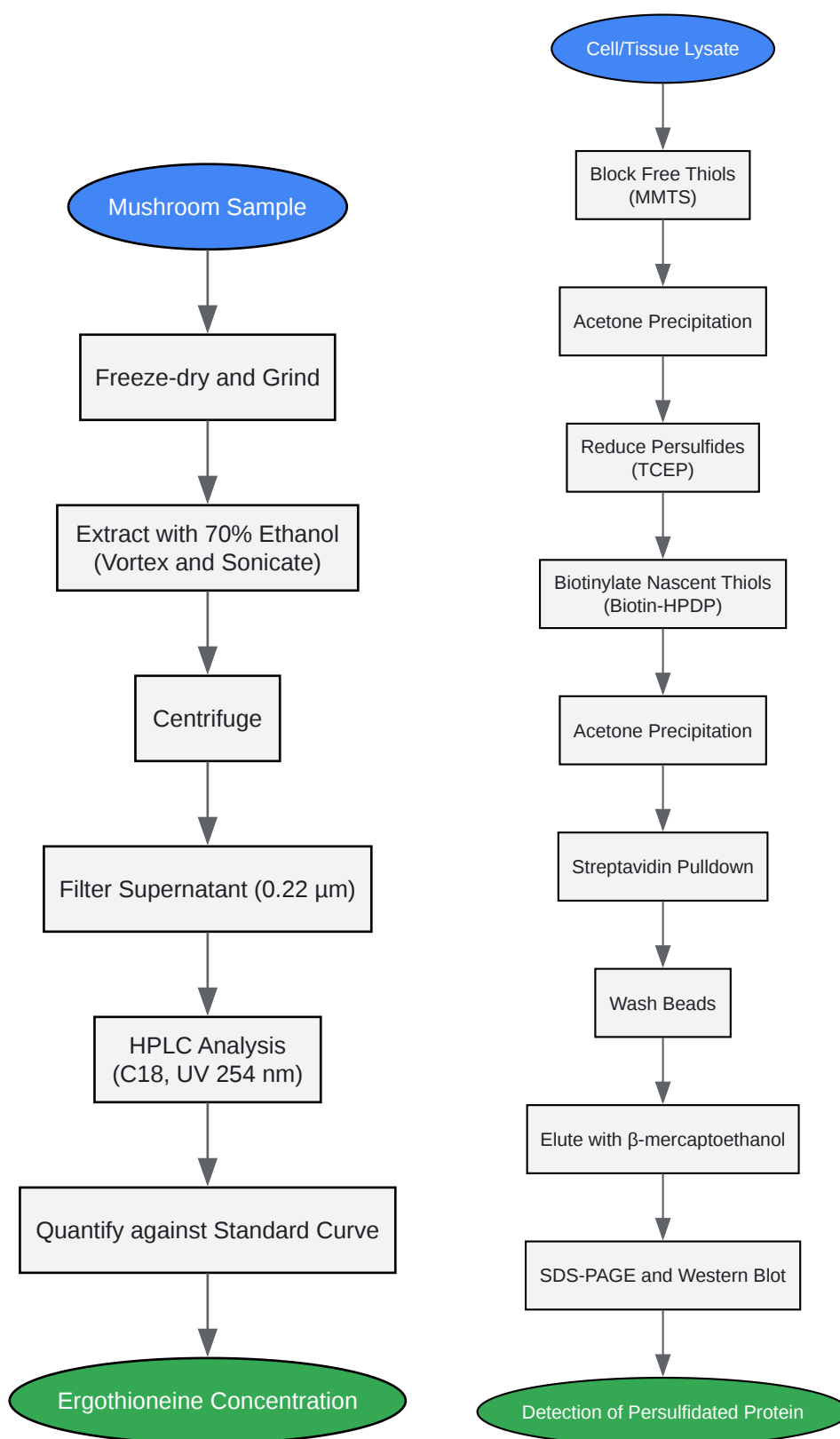
Anaerobic Pathway (e.g., in *Chlorobium limicola*):^{[7][9]}

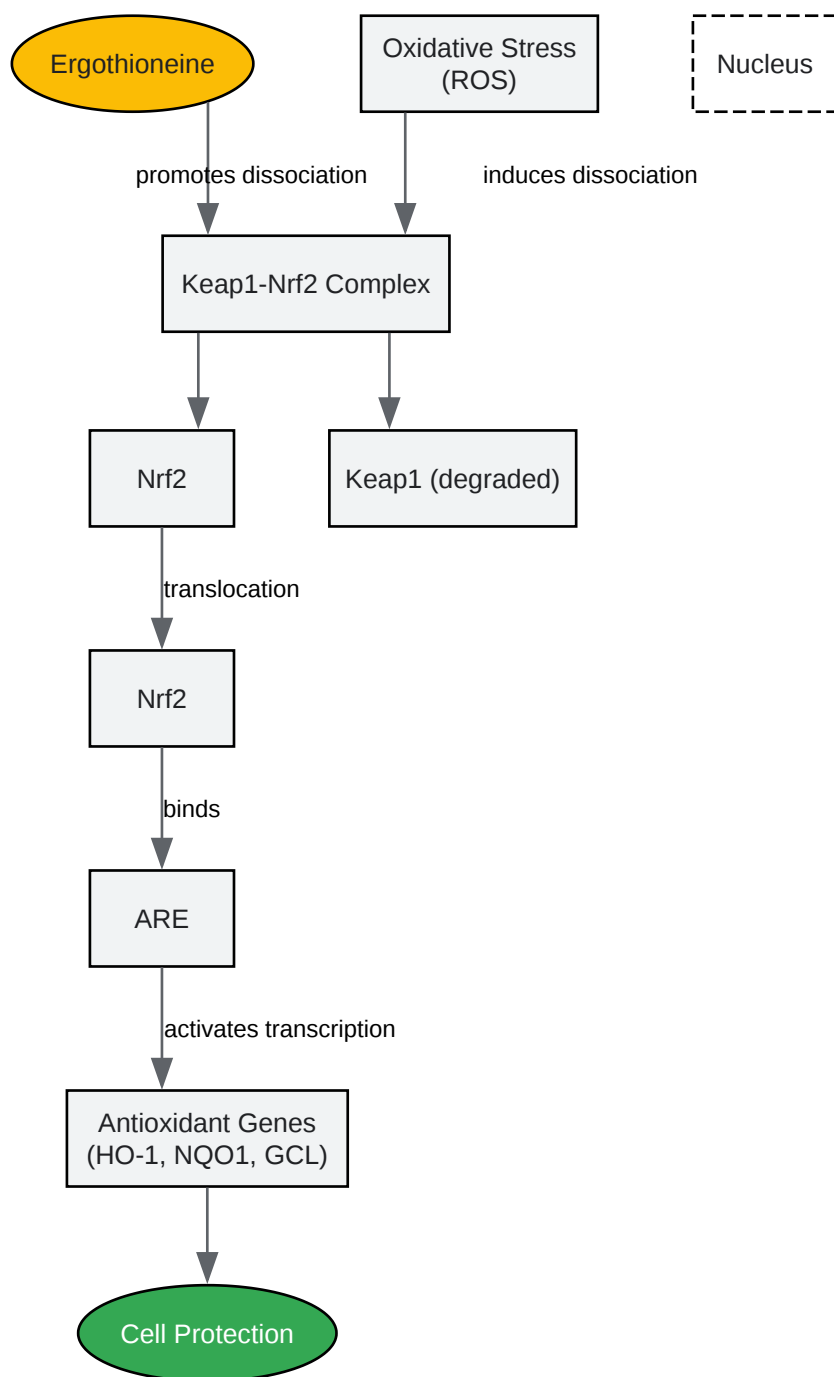
- Hercynine formation: The methyltransferase EanA trimethylates histidine to hercynine.
- Sulfur insertion: The rhodanese-like enzyme EanB directly transfers a sulfur atom to the imidazole ring of hercynine.











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